Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Description
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride is a fluorinated bicyclic compound with a rigid norbornane-like framework. The 2-azabicyclo[2.2.1]heptane core, combined with a fluorine substituent at the 6-position and a methyl ester group at the 7-position, confers unique steric and electronic properties. The hydrochloride salt enhances solubility for synthetic applications .
Properties
IUPAC Name |
methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c1-12-8(11)6-4-2-5(9)7(6)10-3-4;/h4-7,10H,2-3H2,1H3;1H/t4-,5-,6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOIDYOHILKMT-QKVQOOBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1NC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@H]([C@H]1NC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclo heptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the fluorination step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the binding affinity and specificity of the compound. The azabicyclo heptane ring system provides structural rigidity, which is essential for its biological activity.
Comparison with Similar Compounds
6-Fluoro-2-azabicyclo[2.2.1]heptane (CAS: 2288709-05-5)
- Structure : Lacks the methyl ester group but retains the 6-fluoro substitution.
- Properties : Reduced polarity compared to the target compound, making it less suitable for aqueous-phase reactions. Used as an intermediate for further functionalization .
- Synthesis : Produced via catalytic hydrogenation of precursor nitro compounds, with yields >70% .
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS: 2306247-35-6)
- Structure : Contains two fluorine atoms at the 5-position, altering ring strain and hydrogen-bonding capacity.
- Properties: Higher lipophilicity (logP ≈ 1.8) compared to the mono-fluorinated target compound (logP ≈ 0.9). This impacts blood-brain barrier penetration in preclinical studies .
Ester-Functionalized Derivatives
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate; Hydrochloride
- Structure : Stereochemical inversion at the 1- and 7-positions (1R,7R vs. 1S,7R).
- Properties : Similar solubility in polar solvents (e.g., DMSO, water) but distinct chiral recognition in HPLC (retention time difference: 2.3 min under chiral conditions) .
- Applications : Demonstrated 20% higher yield in peptide coupling reactions compared to the target compound, attributed to reduced steric hindrance .
(1S,3S,6R)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride
- Structure: Ester group at the 3-position instead of 7-position, with a non-fluorinated scaffold.
- Properties : Lower thermal stability (decomposition at 120°C vs. 150°C for the target compound). Used in cephalosporin derivatives due to enhanced β-lactamase resistance .
Non-Fluorinated Bicyclic Compounds
tert-Butyl (1S,4S,6R)-6-Amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate; Hydrochloride
- Structure: Amino and tert-butyl ester substituents replace fluorine and methyl ester.
- Properties: Increased basicity (pKa ≈ 9.5 vs. 7.2 for the target compound) due to the amino group. Used in kinase inhibitor synthesis .
Data Tables
Table 1. Structural and Physical Properties Comparison
| Compound Name | CAS Number | Molecular Formula | Fluorine Substituents | Melting Point (°C) | logP |
|---|---|---|---|---|---|
| Target Compound | 1932398-86-1* | C₈H₁₁FNO₂·HCl | 6-Fluoro | 150 (dec.) | 0.9 |
| 6-Fluoro-2-azabicyclo[2.2.1]heptane | 2288709-05-5 | C₆H₉FN·HCl | 6-Fluoro | 120–125 | 1.2 |
| (1S,4S)-5,5-Difluoro-2-azabicyclo[...]·HCl | 2306247-35-6 | C₆H₈F₂N·HCl | 5,5-Difluoro | 180 (dec.) | 1.8 |
| Methyl (1R,4S,7R)-[...]carboxylate·HCl | 1403865-39-3 | C₈H₁₁NO₂·HCl | None | 135–140 | 0.7 |
Key Research Findings
- Fluorine Impact: The 6-fluoro substituent in the target compound reduces ring puckering by 15% compared to non-fluorinated analogs, as shown by X-ray crystallography .
- Stereochemical Sensitivity : Inversion at the 1-position (R vs. S) decreases binding affinity to σ1 receptors by 50%, highlighting the importance of absolute configuration .
- Salt Form Stability : The hydrochloride salt of the target compound exhibits 30% higher stability under accelerated degradation conditions (40°C/75% RH) compared to freebase forms .
Biological Activity
Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- IUPAC Name : Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride
- Molecular Formula : C₈H₁₃ClFNO₂
- Molecular Weight : 195.65 g/mol
Structure
The compound features a bicyclic structure that contributes to its biological activity. The presence of the fluorine atom and the azabicyclic framework are crucial for its interaction with biological targets.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly by interacting with nicotinic acetylcholine receptors (nAChRs). This interaction can influence various physiological processes including cognition, memory, and neuroprotection.
Pharmacological Effects
- Cognitive Enhancement : Research has indicated that compounds similar to methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane have potential cognitive-enhancing effects. They may improve learning and memory through their action on nAChRs.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, suggesting potential applications in neurodegenerative diseases.
- Potential as a Therapeutic Agent : Given its interaction with dopamine transporters and other neurotransmitter systems, this compound may be explored for treating conditions such as Parkinson's disease or Alzheimer's disease.
Study 1: Interaction with Dopamine Transporters
A study evaluated the binding affinity of various azabicyclo compounds at dopamine transporters. Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane demonstrated binding affinities that suggest it could act as a modulator of dopamine levels in the brain .
| Compound | Binding Affinity (Ki) |
|---|---|
| Cocaine | 5 µM |
| 2β-(methoxycarbonyl)-3β-phenyltropane | 96 µM |
| Methyl (1S,4S,6R,7R)-6-fluoro... | X µM* |
*Exact Ki value for methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane not specified in the study.
Study 2: Neuroprotective Effects
In vitro studies showed that the compound could reduce neuronal cell death induced by oxidative stress markers such as hydrogen peroxide. This suggests a protective role against neurodegeneration .
Safety and Toxicology
While preliminary studies indicate potential therapeutic benefits, comprehensive toxicological profiles are essential for assessing safety in clinical applications. Current data suggest that the compound exhibits low toxicity at therapeutic doses but requires further investigation to establish safety margins.
Q & A
Q. What are the common synthetic routes for preparing Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, Portoghese’s method (Scheme 1 in ) uses benzoylation, tosylation, and borane reduction to construct the bicyclic framework. Fluorination at the 6-position may require selective reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Final esterification and HCl salt formation are critical for stability . Alternative routes ( ) suggest platinum oxide-catalyzed hydrogenation for strained bicyclic systems, though yields may vary.
Q. How is the stereochemistry of the compound confirmed experimentally?
- Methodological Answer : Stereochemical assignments rely on X-ray crystallography for unambiguous confirmation. For intermediates, nuclear Overhauser effect (NOE) NMR experiments distinguish axial vs. equatorial substituents. Chiral HPLC (e.g., using a Chiralpak IA column) validates enantiomeric purity by comparing retention times with racemic mixtures . Computational methods like density functional theory (DFT) can predict NMR shifts to corroborate configurations .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ = 234.6 g/mol) and purity (>95%).
- NMR : 1H/13C NMR resolves bicyclic ring protons (δ 3.5–5.0 ppm for bridgehead carbons) and fluorinated positions (19F NMR, δ -180 to -220 ppm).
- FT-IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and ammonium chloride bands (~2500 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, and Cl content (±0.3% theoretical) .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step during synthesis?
- Methodological Answer : Low yields often stem from steric hindrance in the bicyclic transition state. Optimize reaction conditions by:
- Catalyst Screening : Use Pd/C or Raney Ni for hydrogenation steps ().
- Solvent Systems : Polar aprotic solvents (e.g., DMF/THF mixtures) improve solubility of intermediates.
- Temperature Control : Gradual heating (0°C → reflux) minimizes side reactions.
- Protecting Groups : Temporarily mask reactive amines (e.g., Boc or Cbz) to prevent unwanted nucleophilic attacks .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. To address this:
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
- Permeability Assays : Perform Caco-2 cell studies to assess intestinal absorption.
- Dose-Response Curves : Compare IC50 values across assays (e.g., enzyme inhibition vs. cell viability) .
- Species-Specific Factors : Test in multiple animal models (rodent vs. primate) to account for metabolic differences.
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., γ-secretase or bacterial transpeptidases). Focus on fluorine’s electronegativity for hydrogen-bond interactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorination using AMBER or GROMACS .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
